molecular formula C27H25NO4S B281553 4-methyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-methyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B281553
M. Wt: 459.6 g/mol
InChI Key: TYMGORYDHRYJRV-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by its complex structure, which includes a dibenzofuran core, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzofuran core: This can be achieved through a cyclization reaction of appropriate biphenyl precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Formation of the benzamide moiety: The benzamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-methyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[(4-methylphenyl)sulfonyl]-N-phenylbenzamide: Lacks the dibenzofuran core.

    N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide: Lacks the 4-methyl group on the benzamide moiety.

Uniqueness

The uniqueness of 4-methyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide lies in its specific combination of functional groups and structural features. The presence of the dibenzofuran core, sulfonyl group, and benzamide moiety imparts unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C27H25NO4S

Molecular Weight

459.6 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H25NO4S/c1-18-7-11-20(12-8-18)27(29)28(33(30,31)22-14-9-19(2)10-15-22)21-13-16-26-24(17-21)23-5-3-4-6-25(23)32-26/h7-17H,3-6H2,1-2H3

InChI Key

TYMGORYDHRYJRV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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